![molecular formula C15H10BrNOS B2781583 3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 339114-31-7](/img/structure/B2781583.png)
3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one” is a chemical compound with a complex structure . More detailed information about this compound can be found in various chemical databases .
Molecular Structure Analysis
The molecular structure of “3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one” is complex and involves several types of chemical bonds . Detailed structural analysis would require advanced chemical modeling tools .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one” include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density . More detailed properties would require laboratory analysis .Scientific Research Applications
Organic Chemistry Research
This compound is used in organic chemistry research. It’s involved in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions . This reaction involves various electron donating and withdrawing functional moieties .
Non-Linear Optical Properties
The compound and its derivatives have been explored for their non-linear optical properties . Non-linear optics is the branch of optics that describes the behavior of light in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light.
Reactivity and Structural Features
The compound has been studied for its reactivity and structural features . Density functional theory (DFT) investigations were performed on different synthesized analogues to determine their structural characteristics .
Molecular Electrostatic Potential (MESP)
The compound has been analyzed for its molecular electrostatic potential (MESP) . MESP is a concept used in computational chemistry to understand the reactivity of molecules.
Reactivity Descriptors
Reactivity descriptors like ionization energy (I), electron affinity (A), chemical hardness (ƞ), and index of nucleophilicity have been calculated for the synthesized molecules . These descriptors provide insight into the frontier molecular orbitals (FMOs) of the imine-based analogues .
Synthesis of Monosubstituted and Bisubstituted Products
The compound is used in the synthesis of monosubstituted and bisubstituted products . Suzuki coupling of the compound with different boronic acids led to the synthesis of these products .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, including "3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one" . These sheets typically include information about the compound’s physical and chemical properties, potential health hazards, first aid measures, and precautions for handling and storage .
properties
IUPAC Name |
3-[(4-bromophenyl)iminomethyl]-2-benzothiophen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERWZOHUUXSXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.